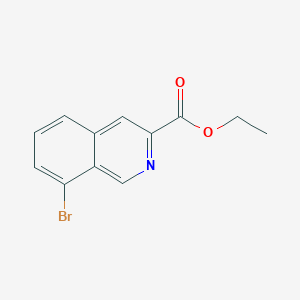

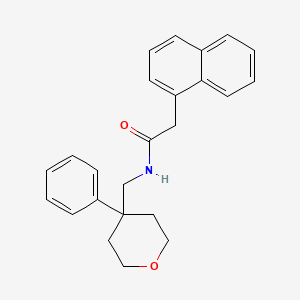

Ethyl 8-bromoisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-bromoisoquinoline-3-carboxylate is a derivative of quinolone . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .

Synthesis Analysis

The synthesis of Ethyl 8-bromoisoquinoline-3-carboxylate involves several steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular formula of Ethyl 8-bromoisoquinoline-3-carboxylate is C12H10BrNO2 . Its molecular weight is 280.12 . The InChI key is RPBOVRQCLWCLNB-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline-3-carboxylates, such as Ethyl 8-bromoisoquinoline-3-carboxylate, have been found to possess moderate antibacterial activity . They are synthesized from o-aminobenzophenones in two steps, involving base-catalyzed Friedlander condensations and a reaction with POCl3 .Physical And Chemical Properties Analysis

Ethyl 8-bromoisoquinoline-3-carboxylate is a solid at room temperature . It should be stored in a sealed container in a dry, cool, and well-ventilated place .Scientific Research Applications

- Anticancer Agents : Ethyl 8-bromoisoquinoline-3-carboxylate derivatives have shown promise as potential anticancer agents. Researchers explore their cytotoxic effects on cancer cell lines and investigate their mechanisms of action .

- Kinase Inhibitors : The isoquinoline scaffold is valuable for designing kinase inhibitors. Ethyl 8-bromoisoquinoline-3-carboxylate derivatives may inhibit specific kinases involved in disease pathways .

- Suzuki-Miyaura Cross-Coupling : The synthesis of ethyl 8-bromoisoquinoline-3-carboxylate often involves Suzuki reactions. Researchers utilize this versatile method to create diverse isoquinoline derivatives .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Mechanism of Action

While the specific mechanism of action for Ethyl 8-bromoisoquinoline-3-carboxylate is not mentioned in the search results, quinoline derivatives are known to exhibit various biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

Safety and Hazards

Future Directions

While the specific future directions for Ethyl 8-bromoisoquinoline-3-carboxylate are not mentioned in the search results, quinoline derivatives are of interest to organic chemists due to their various biological and pharmacological properties . Therefore, the search for better and improved methodologies for the preparation of these important quinolines continues .

properties

IUPAC Name |

ethyl 8-bromoisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBOVRQCLWCLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromoisoquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)

![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)

![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)